molecular formula C22H22N4O3S B11264351 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11264351
M. Wt: 422.5 g/mol
InChI Key: MPVPWLJIBWGWJM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of benzodioxole, thiophene, pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, which are then coupled with a pyridazine derivative. The final step involves the formation of the piperidine-4-carboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other compounds containing benzodioxole, thiophene, and pyridazine moieties.

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H22N4O3S/c27-22(23-13-15-3-5-18-19(12-15)29-14-28-18)16-7-9-26(10-8-16)21-6-4-17(24-25-21)20-2-1-11-30-20/h1-6,11-12,16H,7-10,13-14H2,(H,23,27)

InChI Key

MPVPWLJIBWGWJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

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